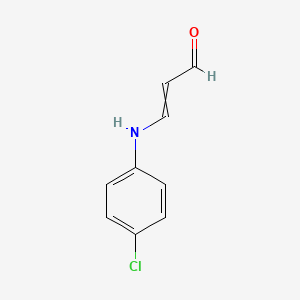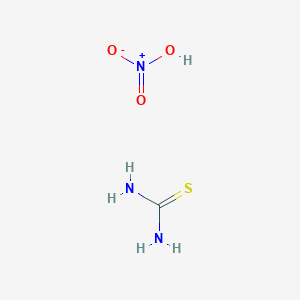
Thiourea, nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea nitrate is a chemical compound formed by the combination of thiourea and nitric acid. It is known for its applications in various fields, including organic synthesis and industrial processes. Thiourea itself is an organosulfur compound with the formula SC(NH₂)₂, and when combined with nitric acid, it forms thiourea nitrate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiourea nitrate can be synthesized by adding thiourea to water in a reaction kettle, followed by heating with stirring. Once the solution begins to cool and crystals start to form, concentrated nitric acid (65 to 98 percent) is slowly added. The mixture is then cooled and subjected to suction filtration to obtain solid thiourea nitrate .
Industrial Production Methods: The industrial production of thiourea nitrate follows a similar method, with careful control of reaction conditions to ensure high yield and purity. The process involves the precise addition of nitric acid to a thiourea solution under controlled temperature and stirring conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Thiourea nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thiourea nitrate can be oxidized using strong oxidizing agents, leading to the formation of different sulfur-containing compounds.
Reduction: It can be reduced under specific conditions to yield thiourea and other related compounds.
Substitution: Thiourea nitrate can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfur dioxide, while reduction can yield thiourea.
Wissenschaftliche Forschungsanwendungen
Thiourea nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of photographic films, dyes, and other industrial products.
Wirkmechanismus
Thiourea nitrate can be compared with other similar compounds, such as thiourea and urea:
Thiourea: Similar in structure but lacks the nitrate group.
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Uniqueness: Thiourea nitrate’s unique combination of sulfur and nitrate groups gives it distinct chemical properties and reactivity, making it valuable in specific applications where other compounds may not be as effective.
Vergleich Mit ähnlichen Verbindungen
- Thiourea
- Urea
- Selenourea
Eigenschaften
CAS-Nummer |
55011-91-1 |
|---|---|
Molekularformel |
CH5N3O3S |
Molekulargewicht |
139.14 g/mol |
IUPAC-Name |
nitric acid;thiourea |
InChI |
InChI=1S/CH4N2S.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4) |
InChI-Schlüssel |
PABMYGSISSUOET-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S)(N)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


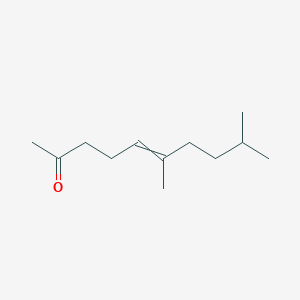
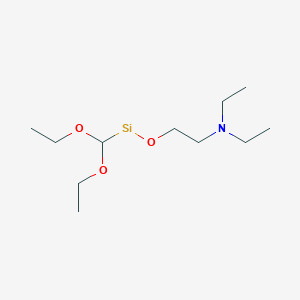

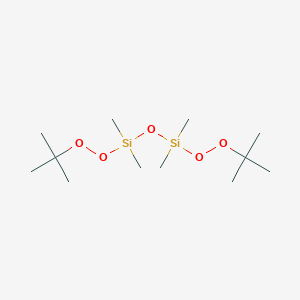
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
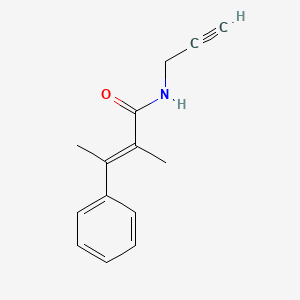
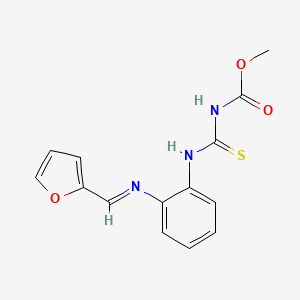
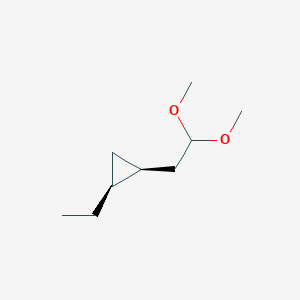
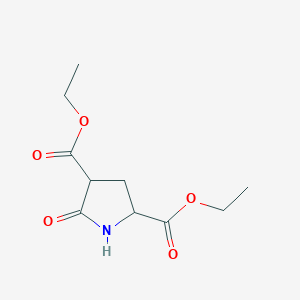
![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
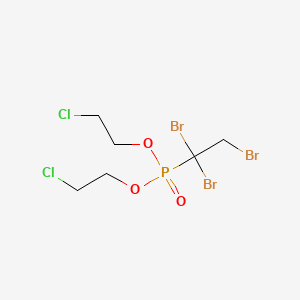
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)
